Ethyl 3-chloro-5-(chlorosulfonyl)benzoate

Description

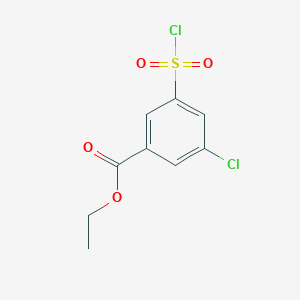

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-chloro-5-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEZEBLIQMOCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-chloro-5-(chlorosulfonyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a chlorosulfonyl group, which contributes to its reactivity and biological activity. The general chemical formula is .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. Notably, it acts as an inhibitor of dihydropteroate synthase , an enzyme crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), the compound disrupts bacterial growth and replication, making it a candidate for antimicrobial applications .

Additionally, research indicates that this compound may selectively inhibit carbonic anhydrase IX (CA IX) , an enzyme overexpressed in various cancers. This inhibition suggests potential applications in cancer therapy, targeting abnormal enzyme activity associated with tumor growth.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : The compound effectively inhibits the growth of various bacterial strains due to its structural similarity to PABA.

- Antitumor Potential : As an inhibitor of CA IX, it may play a role in treating cancers associated with this enzyme.

- Enzyme Modulation : Its ability to modulate enzyme activity highlights its potential in biochemical research and therapeutic development.

Antimicrobial Studies

A series of studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in various studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

These results indicate that the compound is particularly effective against Bacillus subtilis and E. coli, suggesting its potential use in treating infections caused by these pathogens.

Antitumor Activity

In vitro studies have demonstrated the compound's ability to inhibit CA IX activity in cancer cell lines. The following table presents the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MDA-MB-231 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 3-chloro-5-(chlorosulfonyl)benzoate | 1155084-48-2 | C₉H₈Cl₂O₄S | 3-Cl, 5-SO₂Cl | Chlorosulfonyl, ester |

| Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate | 1155912-18-7 | C₁₀H₁₀BrClO₄S | 3-Br, 5-SO₂Cl, 2-CH₃ | Bromine, chlorosulfonyl, ester |

| Methyl 3-bromo-5-(chlorosulfonyl)benzoate | 668261-21-0 | C₈H₆BrClO₄S | 3-Br, 5-SO₂Cl | Bromine, chlorosulfonyl, methyl ester |

| Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate | 1805457-70-8 | C₁₀H₇ClF₄O₂ | 2-Cl, 5-F, 3-CF₃ | Trifluoromethyl, fluoro, ester |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | C₈H₃ClF₃O | 3-Cl, 5-CF₃ | Benzoyl chloride, trifluoromethyl |

Physical Properties

- Boiling Points : Data are unavailable for this compound, but comparisons based on molecular weight suggest brominated analogs (e.g., C₁₀H₁₀BrClO₄S, MW 368.61 g/mol) would have higher boiling points .

- Solubility : The trifluoromethyl group in Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate increases lipophilicity, enhancing solubility in organic solvents compared to the target compound .

Research Findings and Data Tables

Table 2: Hazard Comparison

| Compound | Hazard Statements | Packing Group |

|---|---|---|

| This compound | H301, H314 | Ⅱ |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | Not classified | Not specified |

Preparation Methods

Starting Material

- Metal salt of sulfobenzoic acid compound represented by formula (1):

$$

\text{R-C}6\text{H}3-\text{SO}3M1M_2

$$

where

- R = hydrogen, halogen (e.g., Cl), C1–C4 alkyl, C1–C4 alkoxy, nitro, or carboxyl group

- $$M1$$ and $$M2$$ = hydrogen or alkali metal atom (at least one alkali metal)

For this compound, R corresponds to ethyl ester and chloro substituents.

Chlorination Procedure

- The metal salt is chlorinated in a non-water-soluble organic solvent (e.g., chlorinated solvents or inert solvents) to convert the sulfonate group into the chlorosulfonyl group.

- This step generates metal chlorides as byproducts.

Removal of Metal Chlorides

- Instead of filtration (which is slow and inefficient industrially due to poor filterability), acidic water (hydrochloric acid or sulfuric acid aqueous solution) is added to dissolve the metal chlorides.

- The mixture is then subjected to liquid-liquid separation to remove the aqueous phase containing dissolved metal chlorides.

- This method avoids hydrolysis of the chlorosulfonyl group and improves yield.

Advantages

- Avoids time-consuming filtration steps.

- Minimizes hydrolysis and decomposition of the chlorosulfonylbenzoyl chloride.

- Achieves high yield and purity of the target compound.

Reaction Scheme Summary

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of metal salt of sulfobenzoic acid derivative | Reaction of sulfobenzoic acid with alkali metal base | Forms sodium/potassium salt |

| 2 | Chlorination of metal salt in non-aqueous organic solvent | Use of chlorine or chlorinating agents under controlled temperature | Converts sulfonate to chlorosulfonyl group |

| 3 | Addition of acidic aqueous solution (HCl or H2SO4) | Dissolves metal chlorides formed | Prevents hydrolysis of product |

| 4 | Liquid-liquid separation | Separates organic phase containing product from aqueous phase | No filtration required |

| 5 | Isolation and purification of this compound | Evaporation, crystallization, or distillation | Obtains pure compound |

Analytical Data and Yield Considerations

While specific yield data for this compound are scarce in public literature, the described method in the patent emphasizes:

- High yield due to minimized hydrolysis.

- Improved purity by avoiding contamination from metal salts.

- Efficient industrial scalability due to elimination of filtration bottlenecks.

Summary Table of Preparation Method

| Parameter | Description | Impact on Synthesis |

|---|---|---|

| Starting Material | Metal salt of sulfobenzoic acid derivative | Readily available, less hygroscopic than free acid |

| Chlorination Medium | Non-water-soluble organic solvent | Prevents premature hydrolysis |

| Chlorinating Agent | Chlorine or equivalent | Introduces chlorosulfonyl group |

| Metal Chloride Removal | Acidic aqueous solution (HCl or H2SO4) | Dissolves salts, avoids filtration |

| Separation Method | Liquid-liquid separation | Efficient phase separation |

| Product Stability | Sensitive to hydrolysis | Controlled conditions essential |

| Industrial Feasibility | High | Suitable for large scale production |

Q & A

Q. What are the primary synthetic routes for Ethyl 3-chloro-5-(chlorosulfonyl)benzoate, and what experimental conditions optimize yield?

The compound is typically synthesized via esterification of 3-chloro-5-(chlorosulfonyl)benzoic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) . Key parameters include reaction temperature (70–90°C), solvent choice (e.g., dry dichloromethane), and stoichiometric control of ethanol to avoid side reactions. Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent positions (e.g., chloro, sulfonyl, ester groups) .

- IR : Confirms sulfonyl chloride (S=O stretching at ~1370 cm) and ester carbonyl (C=O at ~1720 cm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and bond angles, critical for confirming stereoelectronic effects of the sulfonyl chloride group .

Q. How do the chloro and chlorosulfonyl substituents influence the compound’s stability under standard laboratory conditions?

The electron-withdrawing sulfonyl chloride group increases electrophilicity at the benzene ring, making the compound reactive toward nucleophiles. Stability is maintained in anhydrous, low-temperature conditions but degrades in humid or basic environments due to hydrolysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reactivity data for sulfonyl chloride derivatives like this compound?

Contradictions often arise from competing reactions (e.g., hydrolysis vs. nucleophilic substitution). Methodological solutions include:

- Kinetic studies : Monitor reaction progress under varying pH, temperature, and solvent polarity .

- Isolation of intermediates : Use quenching agents (e.g., sodium bicarbonate) to trap reactive species for analysis .

- Computational modeling : DFT calculations predict favored pathways (e.g., activation energies for substitution vs. elimination) .

Q. How can researchers design experiments to study the biological interactions of this compound with enzymes or receptors?

- Covalent docking studies : Model interactions between the sulfonyl chloride group and nucleophilic residues (e.g., cysteine, lysine) in target proteins .

- Activity assays : Measure inhibition kinetics (IC) under controlled buffer conditions (pH 7.4, 37°C) to mimic physiological environments .

- Metabolite profiling : LC-MS identifies hydrolysis products (e.g., benzoic acid derivatives) to assess metabolic stability .

Q. What structural modifications enhance the compound’s utility in materials science or medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.